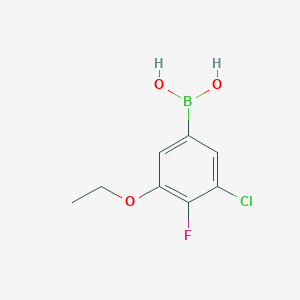

3-Chloro-5-ethoxy-4-fluorophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Chloro-5-ethoxy-4-fluorophenylboronic acid” is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups . Boronic acids are important in organic chemistry and biochemistry. They are used in various types of reactions, including Suzuki coupling, and can act as ligands for certain transition metals .

Molecular Structure Analysis

The molecular structure of “3-Chloro-5-ethoxy-4-fluorophenylboronic acid” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a chlorine atom, an ethoxy group, and a fluorine atom attached to it . The exact positions of these groups on the phenyl ring could not be determined from the available information.Chemical Reactions Analysis

As a boronic acid, “3-Chloro-5-ethoxy-4-fluorophenylboronic acid” can participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Aplicaciones Científicas De Investigación

Fluorescence Quenching Studies

Research has explored the fluorescence quenching mechanism in boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, which is structurally similar to 3-Chloro-5-ethoxy-4-fluorophenylboronic acid. These studies focus on the quenching mechanism in various solvents and with different quenchers, providing insights into the photophysical properties of these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis of Novel Compounds

The synthesis of new derivatives based on boronic acids, including compounds structurally related to 3-Chloro-5-ethoxy-4-fluorophenylboronic acid, has been reported. These derivatives are synthesized via reactions like the Suzuki cross-coupling reaction, indicating the potential for these compounds in creating diverse chemical entities (Ikram et al., 2015).

Analytical Applications

Compounds like 3-Chloro-5-ethoxy-4-fluorophenylboronic acid have been used in analytical chemistry. For example, their derivatives are utilized in high-performance liquid chromatography for the simultaneous determination of various biological compounds (Scheinin, Chang, Kirk, & Linnoila, 1983).

High-Throughput Experimentation in Education

The use of phenylboronic acid derivatives in high-throughput experimentation, especially in educational settings, has been explored. This involves teaching students about contemporary laboratory techniques, including the use of boronic acids in cross-coupling reactions (Lee, Schmink, & Berritt, 2020).

Spectroscopic Studies

Systematic spectroscopic studies, such as FT-IR, FT-Raman, and SERS, have been conducted on phenylboronic acids, including compounds structurally related to 3-Chloro-5-ethoxy-4-fluorophenylboronic acid. These studies provide valuable information on the adsorption mechanisms and molecular interactions of these compounds (Piergies et al., 2013).

Preparation of Fluorinated Biphenyl Derivatives

Studies on the preparation of fluorinated biphenyl derivatives via Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles have included the use of phenylboronic acids. This research is significant in the context of green chemistry and the synthesis of novel materials (Sadeghi Erami et al., 2017).

Propiedades

IUPAC Name |

(3-chloro-5-ethoxy-4-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO3/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,12-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAFYCSFDIBYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-ethoxy-4-fluorophenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)

![2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2628439.png)

![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)

![7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2628445.png)

![(3Z)-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2628451.png)

![N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2628453.png)

![1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2628454.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2628456.png)

![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2628457.png)